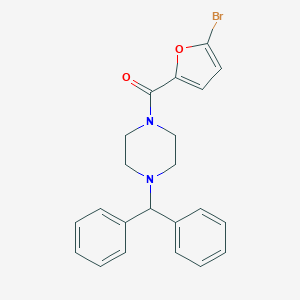
2-(2H-1,2,3-BENZOTRIAZOL-2-YL)-N'~1~-(2-METHYLCYCLOHEXYLIDEN)ACETOHYDRAZIDE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2H-benzotriazol-2-yl)-N’-[(1E)-2-methylcyclohexylidene]acetohydrazide is a chemical compound that belongs to the class of benzotriazole derivatives Benzotriazole compounds are known for their ability to absorb ultraviolet (UV) light, making them useful as UV stabilizers in various applications
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2H-benzotriazol-2-yl)-N’-[(1E)-2-methylcyclohexylidene]acetohydrazide typically involves the reaction of benzotriazole with an appropriate hydrazide derivative. The reaction conditions often include the use of solvents such as ethanol or methanol, and the reaction is carried out under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reaction conditions as in the laboratory synthesis. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
2-(2H-benzotriazol-2-yl)-N’-[(1E)-2-methylcyclohexylidene]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives of the compound, while reduction may produce reduced forms with different functional groups.
科学的研究の応用
2-(2H-benzotriazol-2-yl)-N’-[(1E)-2-methylcyclohexylidene]acetohydrazide has a wide range of applications in scientific research, including:
Chemistry: Used as a UV stabilizer in polymers and coatings to prevent degradation from UV light exposure.
Biology: Investigated for its potential as a protective agent against UV-induced damage in biological systems.
Medicine: Explored for its potential use in pharmaceuticals as a UV-protective agent in drug formulations.
Industry: Utilized in the production of UV-resistant materials, such as plastics, paints, and coatings.
作用機序
The mechanism of action of 2-(2H-benzotriazol-2-yl)-N’-[(1E)-2-methylcyclohexylidene]acetohydrazide involves its ability to absorb UV light and dissipate the energy as heat, thereby preventing the UV light from causing damage to the material or system it is protecting. The molecular targets and pathways involved include the absorption of UV photons by the benzotriazole moiety, which then undergoes non-radiative decay to release the energy as heat.
類似化合物との比較
Similar Compounds
2-(2H-benzotriazol-2-yl)-4,6-di-tert-pentylphenol: Another benzotriazole derivative used as a UV stabilizer.
2-(2H-benzotriazol-2-yl)-4-methyl-6-(2-propenyl)phenol: A compound with similar UV-absorbing properties.
Uniqueness
2-(2H-benzotriazol-2-yl)-N’-[(1E)-2-methylcyclohexylidene]acetohydrazide is unique due to its specific hydrazide derivative, which may impart different physical and chemical properties compared to other benzotriazole derivatives. This uniqueness can be leveraged in applications where specific properties are desired, such as in specialized UV-protective formulations.
特性
分子式 |
C15H19N5O |
|---|---|
分子量 |
285.34g/mol |
IUPAC名 |
2-(benzotriazol-2-yl)-N-[(E)-(2-methylcyclohexylidene)amino]acetamide |
InChI |
InChI=1S/C15H19N5O/c1-11-6-2-3-7-12(11)16-17-15(21)10-20-18-13-8-4-5-9-14(13)19-20/h4-5,8-9,11H,2-3,6-7,10H2,1H3,(H,17,21)/b16-12+ |
InChIキー |
WDCRKCXPLOQJEF-FOWTUZBSSA-N |
SMILES |
CC1CCCCC1=NNC(=O)CN2N=C3C=CC=CC3=N2 |
異性体SMILES |
CC\1CCCC/C1=N\NC(=O)CN2N=C3C=CC=CC3=N2 |
正規SMILES |
CC1CCCCC1=NNC(=O)CN2N=C3C=CC=CC3=N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 2-[(3-methoxybenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B447353.png)
![2-[(3-Methoxybenzoyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B447354.png)

![2-(2,4-dichlorophenoxy)-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B447358.png)

![2-[(2,4-Dichlorobenzoyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B447364.png)
![5-bromo-N'-[1-(4-methoxyphenyl)ethylidene]-2-furohydrazide](/img/structure/B447365.png)
![N'-[1-(2-thienyl)ethylidene]cyclopropanecarbohydrazide](/img/structure/B447366.png)


![Isopropyl 6-methyl-2-[(phenoxyacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B447372.png)

![2,4-dichloro-N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)benzamide](/img/structure/B447375.png)

